
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of pain and inflammation.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide can reduce the production of prostaglandins and thereby alleviate pain and inflammation. Additionally, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to modulate the endocannabinoid system, which is involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. Additionally, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to increase the levels of endocannabinoids, such as anandamide, which are involved in the regulation of pain and inflammation.
实验室实验的优点和局限性
The advantages of using 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in lab experiments include its high yield and purity, its well-characterized mechanism of action, and its promising therapeutic potential. However, the limitations of using 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings, and its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential neuroprotective effects of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in clinical settings, particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide and to identify potential off-target effects of the compound.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of a base, followed by the reaction of the resulting intermediate with N-(3-isopropoxypropyl)acetamide. The yield of the synthesis process is high, and the purity of the compound can be achieved through recrystallization.
科学研究应用
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been extensively studied for its potential therapeutic applications in various preclinical models. The compound has shown significant analgesic and anti-inflammatory effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. Moreover, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11(2)18-9-3-8-16-14(17)10-12-4-6-13(15)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQESUHHCSGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
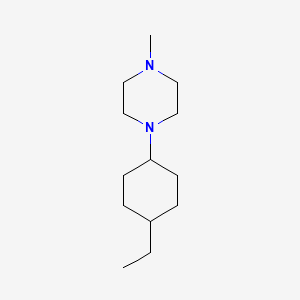
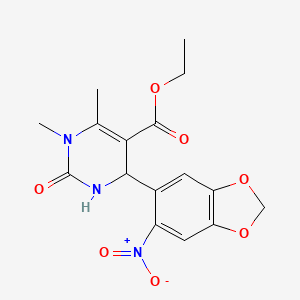
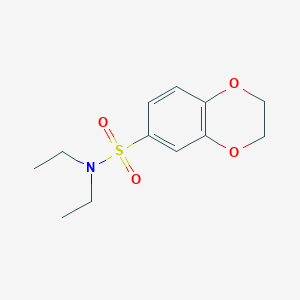


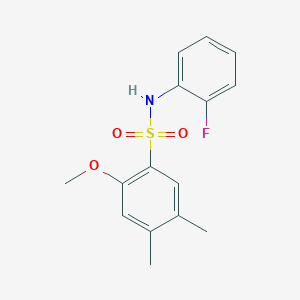
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)
![N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5177901.png)

![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B5177938.png)
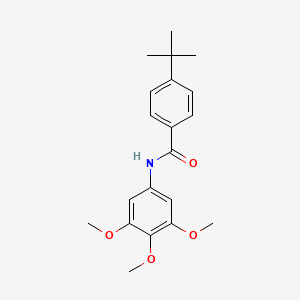
![4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5177947.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177949.png)